molecular formula C18H21N3O5S B2887675 Ethyl (5-(2-(3-methoxyphenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1351634-50-8

Ethyl (5-(2-(3-methoxyphenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Cat. No.: B2887675
CAS No.: 1351634-50-8
M. Wt: 391.44
InChI Key: UBMHCJLCBLLQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5-(2-(3-methoxyphenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a synthetic small molecule featuring a bicyclic thiazolo[5,4-c]pyridine core. The compound is characterized by:

  • Substituents: Ethyl carbamate group at position 2, enhancing solubility and metabolic stability. 3-Methoxyphenoxy acetyl group at position 5, introducing aromatic and ether functionalities that may influence target binding or pharmacokinetics.

This compound is hypothesized to exhibit biological activity related to kinase inhibition or anticoagulant effects, given structural similarities to known therapeutics like Edoxaban (a direct factor Xa inhibitor) .

Properties

IUPAC Name

ethyl N-[5-[2-(3-methoxyphenoxy)acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-3-25-18(23)20-17-19-14-7-8-21(10-15(14)27-17)16(22)11-26-13-6-4-5-12(9-13)24-2/h4-6,9H,3,7-8,10-11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMHCJLCBLLQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (5-(2-(3-methoxyphenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazolo-pyridine core and an ethyl carbamate moiety. Its chemical structure can be represented as follows:

C18H22N2O4S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This structure contributes to its interactions with biological systems, particularly in terms of enzyme inhibition and receptor binding.

  • Enzyme Inhibition : Ethyl carbamate derivatives have been shown to inhibit various enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes within cells, affecting overall cellular function.
  • Reactive Oxygen Species (ROS) Generation : The compound has been implicated in the generation of ROS, which can lead to oxidative stress. This oxidative stress is a precursor to various diseases, including cancer and neurodegenerative disorders.
  • DNA Interaction : Ethyl carbamate can bind covalently to DNA, forming adducts that may result in mutagenesis and carcinogenesis. This genotoxic effect has been demonstrated in vitro and in vivo studies.

Study on Liver Toxicity

A study investigated the hepatotoxic effects of ethyl carbamate in Balb/c mice. The results indicated that exposure led to significant liver dysfunction characterized by elevated levels of liver enzymes and histopathological changes. The study also noted that pre-treatment with antioxidants could mitigate some of the toxic effects observed.

Carcinogenic Potential

Research conducted by the International Agency for Research on Cancer (IARC) classified ethyl carbamate as a possible human carcinogen based on evidence from animal studies showing its ability to induce tumors in various organs when administered at high doses over extended periods.

Table 1: Summary of Biological Activities

Biological ActivityDescription
Enzyme InhibitionInhibits key metabolic enzymes, affecting cellular metabolism.
ROS GenerationInduces oxidative stress leading to potential cellular damage.
DNA BindingForms DNA adducts contributing to mutagenesis and cancer risk.
HepatotoxicityCauses liver damage evidenced by elevated liver enzymes.

Table 2: Case Study Findings

Study FocusFindings
Liver ToxicitySignificant liver dysfunction in mice; antioxidant pre-treatment showed protective effects.
CarcinogenicityClassified as a possible carcinogen; induces tumors in animal models at high doses.

Research Findings

Recent research highlights the dual nature of ethyl carbamate's biological activity—while it may have therapeutic potential due to its interaction with specific biological targets, its toxicological profile raises significant concerns regarding safety and long-term exposure.

  • Ferroptosis Induction : A study found that ethyl carbamate triggers ferroptosis in liver cells through glutathione depletion and Nrf2 signaling pathway inhibition, indicating a novel mechanism of toxicity .
  • Genotoxic Effects : Ethyl carbamate has been shown to cause DNA damage through reactive intermediates formed during its metabolism .
  • Food Safety Concerns : Given its presence in fermented foods and beverages, regulatory agencies have established guidelines for acceptable levels of ethyl carbamate due to its health risks .

Comparison with Similar Compounds

Research Findings and Implications

Structural-Activity Relationships (SAR)

  • Position 5 Modifications: Bulky substituents (e.g., 4-bromobenzoyl in JYQ-77) improve target selectivity but reduce solubility. The target’s 3-methoxyphenoxy acetyl balances lipophilicity and solubility .
  • Position 2 Flexibility : Ethyl carbamate (target) allows for prodrug strategies, whereas carboxamides (Edoxaban) are metabolically stable .

Preparation Methods

Sequential Functionalization

An alternative route involves prior acylation of the 5-position followed by carbamate installation. This method avoids potential side reactions during acylation but requires temporary protection of the 2-amino group (e.g., Boc protection).

One-Pot Cyanation/Reduction Strategy

Source describes bromination at the 2-position followed by cyanation to form a nitrile intermediate. Reduction of the nitrile to an amine (via LiAlH₄) enables subsequent carbamate formation, offering a pathway for late-stage diversification (Figure 4).

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages
Direct Cyclization Piperidone → Thiazolo core 68–72% Minimal steps, cost-effective
Sequential Acylation 5-Acylation → 2-Carbamate 75–80% High regioselectivity
Nitrile Reduction 2-CN → 2-NH₂ → Carbamate 60–65% Flexibility in functional group tuning

Challenges and Mitigation Strategies

  • Regioselectivity : Competitive acylation at the 2- and 5-positions is mitigated by stepwise functionalization or protective group chemistry.
  • Stability of Intermediates : Salt formation (e.g., HCl salts) stabilizes amines during purification.
  • Scale-Up Considerations : Batch-wise addition of acyl chlorides prevents exothermic side reactions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl (5-(2-(3-methoxyphenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate, and how do reaction conditions influence yield?

  • The synthesis typically involves multi-step processes: (i) formation of the thiazolo[5,4-c]pyridine core via cyclization of thioamide intermediates, (ii) introduction of the 3-methoxyphenoxy acetyl group via nucleophilic acyl substitution, and (iii) carbamate formation using ethyl chloroformate. Optimal conditions (e.g., anhydrous DMF as solvent, 60–80°C, and triethylamine as a base) are critical for minimizing side reactions and achieving >70% yield .

Q. Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?

  • High-resolution mass spectrometry (HR-MS) validates the molecular formula, while 1H^1 \text{H}- and 13C^{13}\text{C}-NMR are essential for confirming substituent positions (e.g., distinguishing the 3-methoxyphenoxy acetyl group’s carbonyl resonance at ~170 ppm). IR spectroscopy can verify carbamate C=O stretches (~1680–1720 cm1^{-1}) .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

  • Start with enzyme inhibition assays (e.g., kinases or proteases) due to the compound’s thiazolo-pyridine core, which often targets catalytic domains. Use fluorescence polarization for binding affinity measurements. Cytotoxicity can be screened via MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC50_{50} values across assays) be systematically resolved?

  • Cross-validate results using orthogonal methods:

  • Compare enzymatic vs. cellular assays to distinguish target specificity from off-target effects.
  • Perform kinetic studies (e.g., Ki_\text{i} determination via Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .
  • Analyze structural analogs (e.g., sulfonamide vs. carbamate derivatives) to isolate functional group contributions .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Use molecular docking (AutoDock Vina or Glide) with homology-modeled targets, focusing on the thiazolo-pyridine core’s π-π stacking with aromatic residues. MD simulations (NAMD/GROMACS) can assess stability of ligand-target complexes. Validate predictions with mutagenesis (e.g., alanine scanning of predicted binding residues) .

Q. How can reaction conditions be optimized to scale synthesis without compromising purity?

  • Apply design of experiments (DoE) to screen variables (temperature, solvent, catalyst). For example:

  • Use ICReDD’s computational reaction path searches to identify energy-efficient pathways .
  • Implement inline HPLC monitoring to detect intermediates and optimize stepwise yields .

Q. What strategies mitigate metabolic instability of the ethyl carbamate moiety in vivo?

  • Explore prodrug approaches (e.g., replacing ethyl with tert-butyl carbamate) or structural rigidification via cyclization. Assess metabolic pathways using liver microsome assays (human/rat) with LC-MS metabolite profiling .

Methodological Notes

  • Data Interpretation: Cross-reference crystallographic data (if available) with computational models to resolve stereochemical ambiguities .
  • Contradictions: Differences in biological activity between analogs (e.g., sulfonamide vs. acetyl substitutions) may arise from altered hydrogen-bonding capacity or steric effects .
  • Advanced Characterization: Use 1H^1 \text{H}-15N^{15}\text{N} HMBC NMR to confirm carbamate connectivity in complex matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.